![molecular formula C8H8F2O B14245446 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride CAS No. 484649-06-1](/img/structure/B14245446.png)
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluorobicyclo[221]hept-5-ene-2-carbonyl fluoride is a chemical compound characterized by its unique bicyclic structure This compound is part of the bicyclo[221]heptane family, which is known for its rigid and stable framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride typically involves the fluorination of bicyclo[2.2.1]hept-5-ene-2-carbonyl compounds. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. For instance, the use of continuous flow reactors can enhance the efficiency and yield of the fluorination process. Additionally, the use of alternative fluorinating agents that are less hazardous and more environmentally friendly is being explored.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonyl fluoride group to alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can react with the fluorine atom under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure and reactivity make it valuable in organic synthesis.
Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules, which can help in studying enzyme mechanisms and drug interactions.
Medicine: Fluorinated compounds are often used in pharmaceuticals due to their enhanced metabolic stability and bioavailability. This compound could be explored for potential therapeutic applications.
Industry: It can be used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The carbonyl fluoride group can undergo hydrolysis to form carboxylic acids, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carbonyl chloride: Similar structure but with a chloride group instead of fluoride.
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a carboxylic acid group instead of carbonyl fluoride.
2-Fluorobicyclo[2.2.1]heptane: Lacks the carbonyl group, making it less reactive.
Uniqueness
2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride is unique due to the presence of both fluorine and carbonyl fluoride groups. This combination imparts distinct reactivity and potential for diverse applications compared to its analogs.
Properties
CAS No. |
484649-06-1 |
|---|---|
Molecular Formula |
C8H8F2O |
Molecular Weight |
158.14 g/mol |
IUPAC Name |
2-fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride |
InChI |
InChI=1S/C8H8F2O/c9-7(11)8(10)4-5-1-2-6(8)3-5/h1-2,5-6H,3-4H2 |
InChI Key |
GAAHDYKUTVJMTN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)(C(=O)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



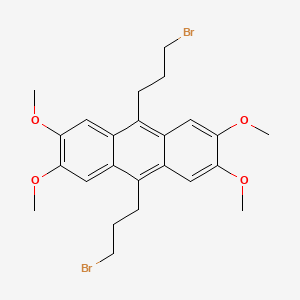
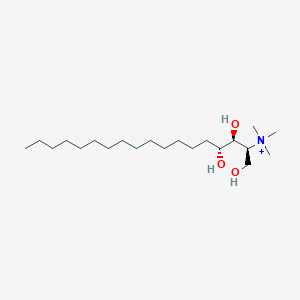
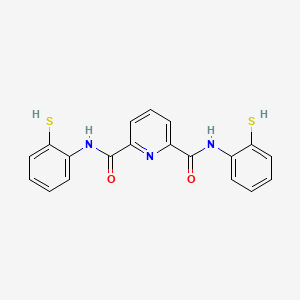
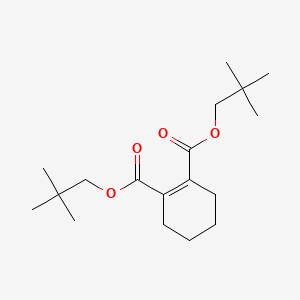
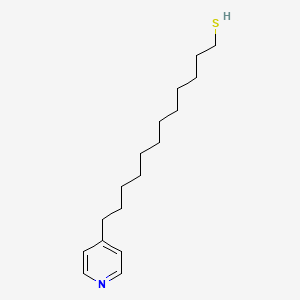
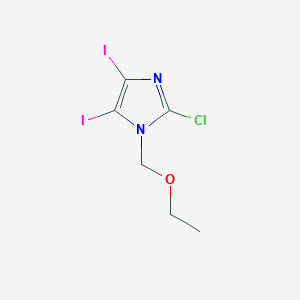
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
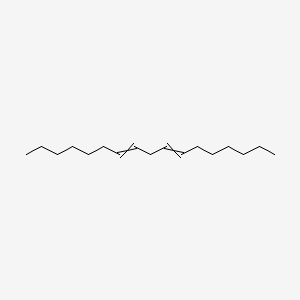
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)
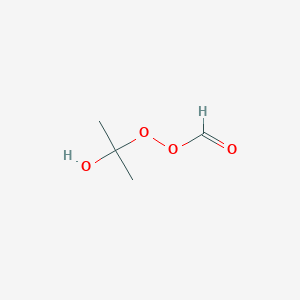

![5-(Benzyloxy)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[3,2-b]pyridine](/img/structure/B14245456.png)
